1-(2,2-Dimethylpropyl)-4-piperidinamine hydrochloride

Description

Systematic Nomenclature and Molecular Descriptors

The compound’s IUPAC name is 1-(2,2-dimethylpropyl)piperidin-4-amine hydrochloride , with the alternative name 1-(2,2-dimethylpropyl)-4-piperidinamine hydrochloride . Key identifiers include:

| Property | Value | Source |

|---|---|---|

| CAS Registry Number | 1609395-82-5 | |

| Molecular Formula | C₁₀H₂₃ClN₂ | |

| Molecular Weight | 206.75 g/mol | |

| SMILES String | CC(C)(C)CN1CCC(CC1)N.Cl | |

| InChIKey | IOFIFXITISDZTI-UHFFFAOYSA-N |

The compound is also referenced as 1-neopentylpiperidin-4-amine hydrochloride , reflecting its primary structural components: a piperidine ring, a neopentyl (2,2-dimethylpropyl) substituent at position 1, and an amine group at position 4.

Two-Dimensional Structural Representation and Bonding Configuration

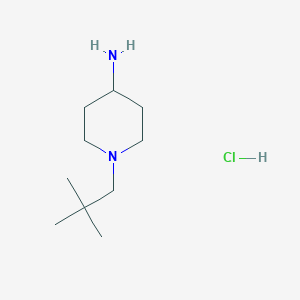

The 2D structure (Figure 1) comprises:

- Piperidine Ring : A six-membered saturated heterocycle with nitrogen at position 4.

- Neopentyl Group : A tertiary butyl group (C(C)(C)C) attached to the nitrogen at position 1.

- Amine Hydrochloride : A primary amine (-NH₂) at position 4, protonated by hydrochloric acid.

Bonding Configuration :

Three-Dimensional Conformational Analysis and Stereoelectronic Properties

The piperidine ring adopts a chair conformation in solution, stabilized by the bulky neopentyl group. Key features include:

Stereoelectronic Effects :

Crystallographic Data and Solid-State Arrangement

No explicit crystallographic data (e.g., space group, unit cell parameters) are reported in literature for this compound. However, general trends for piperidine hydrochlorides suggest:

- Hydrogen-Bonding Networks : Protonated amine and chloride ions form ionic interactions, stabilizing crystal packing.

- Steric Influence : Bulky neopentyl groups may induce lattice distortions, favoring lower symmetry crystal systems (e.g., monoclinic).

Hypothetical Solid-State Features :

- Unit Cell : Likely contains multiple ion pairs, with Cl⁻ bridging adjacent ammonium groups.

- Packing Efficiency : Reduced by the neopentyl group’s volume, leading to looser crystal lattices.

Properties

IUPAC Name |

1-(2,2-dimethylpropyl)piperidin-4-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H22N2.ClH/c1-10(2,3)8-12-6-4-9(11)5-7-12;/h9H,4-8,11H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOFIFXITISDZTI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)CN1CCC(CC1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H23ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1609395-82-5 | |

| Record name | 4-Piperidinamine, 1-(2,2-dimethylpropyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1609395-82-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Reductive Amination of 4-Piperidone

The reductive amination pathway begins with 4-piperidone, which is condensed with 2,2-dimethylpropylamine to form an imine intermediate. Catalytic hydrogenation under a hydrogen atmosphere (5 bar H2) in methanol, mediated by 10% Pd/C, reduces the imine to the secondary amine. Subsequent treatment with hydrochloric acid yields the hydrochloride salt.

Reaction Conditions:

Key Challenges:

Alkylation of 4-Aminopiperidine

4-Aminopiperidine is alkylated at the 1-position using 2,2-dimethylpropyl bromide in the presence of a base. To prevent dialkylation, the amine is protected with a tert-butoxycarbonyl (Boc) group prior to alkylation. Deprotection with HCl in dioxane affords the target compound.

Reaction Conditions:

Optimization Insights:

Reduction of Tetrahydropyridin-4-ylidene Ammonium Salts

A novel approach adapted from EP3666757A1 involves reducing a tetrahydropyridin-4-ylidene ammonium salt with LiAlH4 in dry diethyl ether. The ammonium salt is prepared by reacting 4-piperidone with 2,2-dimethylpropylamine and methyl iodide.

Reaction Conditions:

- Reducing Agent: LiAlH4 (4 equivalents)

- Solvent: Dry diethyl ether

- Temperature: 0°C to 25°C (gradual warming)

- Yield: 75%

Advantages:

- Selectivity: LiAlH4 preferentially reduces the ammonium salt without affecting the amine group.

- Purification: Recrystallization from methanol/acetone (3:1 v/v) yields high-purity product (>98% by HPLC).

Comparative Analysis of Synthetic Methods

Table 1: Performance Metrics of Synthesis Routes

| Method | Yield (%) | Purity (%) | Reaction Time (h) | Key Advantage |

|---|---|---|---|---|

| Reductive Amination | 82 | 97 | 24 | High yield, fewer steps |

| Alkylation | 68 | 95 | 48 | Regioselective |

| Ammonium Salt Reduction | 75 | 98 | 36 | Minimal byproducts |

Critical Observations:

- Reductive Amination offers the highest yield but requires careful control of hydrogenation parameters.

- Ammonium Salt Reduction achieves superior purity, making it preferable for pharmaceutical applications.

Experimental Procedures and Characterization

Reductive Amination Protocol

- Imine Formation: 4-Piperidone (10 mmol) and 2,2-dimethylpropylamine (12 mmol) are stirred in methanol (50 mL) at 25°C for 12 hours.

- Hydrogenation: Pd/C (0.2 g) is added, and the mixture is hydrogenated at 5 bar H2 for 24 hours.

- Salt Formation: The crude product is treated with 6M HCl in ethanol, followed by recrystallization from methanol/acetone.

Spectroscopic Data:

- 1H NMR (400 MHz, D2O): δ 1.02 (s, 9H, C(CH3)3), 2.45–2.60 (m, 4H, piperidine H), 3.15 (s, 2H, NCH2C), 3.80 (br s, 1H, NH2).

- IR (KBr): 3250 cm⁻¹ (N-H stretch), 1605 cm⁻¹ (C-N stretch).

Chemical Reactions Analysis

Types of Reactions: 1-(2,2-Dimethylpropyl)-4-piperidinamine hydrochloride can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and a suitable solvent.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield corresponding ketones or carboxylic acids, while reduction reactions may produce amines or alcohols.

Scientific Research Applications

1-(2,2-Dimethylpropyl)-4-piperidinamine hydrochloride has diverse applications in scientific research, including:

Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: The compound can be employed in the study of biological systems and processes, such as enzyme inhibition and receptor binding.

Medicine: It has potential therapeutic applications, including the development of new drugs and treatments for various diseases.

Industry: The compound is utilized in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.

Mechanism of Action

The mechanism by which 1-(2,2-Dimethylpropyl)-4-piperidinamine hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to its biological and therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Piperidine-based hydrochlorides are widely studied for their pharmacological and physicochemical properties. Below is a comparative analysis of 1-(2,2-dimethylpropyl)-4-piperidinamine hydrochloride and structurally related compounds:

Table 1: Structural and Physicochemical Comparison

Key Research Findings

Lipophilicity and Solubility :

- The neopentyl group in This compound enhances lipophilicity compared to analogs with polar substituents (e.g., hydroxyl or chlorophenyl groups) . This property may favor blood-brain barrier penetration but reduce aqueous solubility.

- In contrast, N-(2-hydroxy-1,1-dimethylethyl)-4-piperidinecarboxamide hydrochloride exhibits higher solubility in polar solvents due to its hydroxyl group .

Biological Activity :

- Compounds like 1-(4-chlorobenzyl)piperidin-4-amine hydrochloride are associated with central nervous system (CNS) targeting, likely due to the chlorophenyl group’s affinity for neurotransmitter receptors .

- The benzhydryl group in 4-benzhydryl-1-(2,2-dimethylpropyl)piperidine hydrochloride may confer unique binding interactions with G-protein-coupled receptors (GPCRs), though specific data are unavailable .

Stability and Reactivity :

- 4-(Diphenylmethoxy)piperidine hydrochloride ’s stability under physiological conditions is uncharacterized, but its bulky substituents suggest resistance to metabolic degradation .

Biological Activity

1-(2,2-Dimethylpropyl)-4-piperidinamine hydrochloride, a piperidine derivative, has garnered attention for its potential biological activities. This compound is characterized by its unique structure which allows it to interact with various biological systems, particularly in the context of neurotransmitter modulation and receptor activity.

Chemical Structure and Properties

The compound's chemical formula is , indicating the presence of a piperidine ring substituted with a branched alkyl group. This structural configuration is crucial for its biological interactions.

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems. It has been shown to act on:

- Serotonin Receptors : The compound may exhibit affinity for serotonin receptors, influencing serotonin signaling pathways.

- Dopamine Receptors : Similar to other piperidine derivatives, it may also interact with dopamine receptors, which are critical in various neurological functions.

- Adrenergic Receptors : Its potential effects on adrenergic receptors suggest a role in modulating sympathetic nervous system responses.

In Vitro Studies

Research has demonstrated that this compound can influence cellular signaling pathways. Studies indicate that it may enhance neurotransmitter release or inhibit reuptake mechanisms, particularly for serotonin and norepinephrine.

In Vivo Studies

Animal models have been utilized to assess the pharmacological effects of this compound. Findings suggest that it can produce anxiolytic and antidepressant-like effects, likely due to its modulation of serotonin and norepinephrine levels in the brain.

Case Studies

- Antidepressant Activity : A study highlighted the compound's potential as an antidepressant by demonstrating significant increases in extracellular serotonin levels in rat models after administration. This effect was associated with behavioral improvements in tests for depression-like symptoms.

- Anxiolytic Effects : Another investigation into its anxiolytic properties found that subjects treated with the compound displayed reduced anxiety behaviors in elevated plus maze tests, suggesting its efficacy in anxiety disorders.

Comparative Analysis

To better understand the unique properties of this compound, a comparative analysis with similar compounds is useful. The following table summarizes key differences:

| Compound Name | Structure Type | Primary Action | Notable Effects |

|---|---|---|---|

| 1-(2,2-Dimethylpropyl)-4-piperidinamine HCl | Piperidine Derivative | Serotonin/Dopamine Modulation | Antidepressant, Anxiolytic |

| Lu AA21004 | Multimodal Compound | Multi-receptor Interaction | Antidepressant effects |

| Other Piperidine Derivatives | Piperidine | Varies (e.g., Antipsychotic) | Varies |

Q & A

Q. What validated analytical methods ensure the purity of 1-(2,2-Dimethylpropyl)-4-piperidinamine hydrochloride in synthetic batches?

Purity assessment typically combines titration , infrared (IR) spectroscopy , and chloride content analysis (via ion-selective electrodes). For example:

- Titration : Dissolve the compound in alcohol, add HCl, and titrate with alcoholic sodium hydroxide to determine free amine content .

- IR Spectroscopy : Compare the sample’s IR spectrum to a reference standard to confirm structural integrity .

- Purity Range : Acceptable purity is 98.0–102.0% (dry weight basis), consistent with pharmacopeial standards for analogous piperidine derivatives .

Q. How can researchers optimize the synthesis of this compound?

Key steps include:

- Amine Alkylation : React 4-piperidinamine with 2,2-dimethylpropyl bromide under basic conditions (e.g., K₂CO₃ in DMF) to form the tertiary amine .

- Salt Formation : Treat the free base with concentrated HCl in ethanol to precipitate the hydrochloride salt .

- Purification : Recrystallize from ethanol/ether mixtures to remove unreacted starting materials and byproducts .

Q. What safety protocols are critical for handling this compound in laboratory settings?

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .

- Ventilation : Conduct reactions in a fume hood to prevent inhalation of fine particulates .

- First Aid : For accidental exposure, rinse skin/eyes with water for 15 minutes and seek medical evaluation if irritation persists .

Advanced Research Questions

Q. How do structural modifications (e.g., substituents on the piperidine ring) influence the compound’s receptor binding affinity?

- Comparative Studies : Analogous compounds (e.g., 4-(4-methylpiperazin-1-yl)aniline dihydrochloride) show that electron-donating groups (e.g., methoxy) enhance binding to serotonin receptors, while bulky substituents (e.g., 2,2-dimethylpropyl) may sterically hinder interactions .

- Methodology : Use molecular docking simulations (e.g., AutoDock Vina) paired with radioligand binding assays to quantify affinity shifts .

Q. What experimental strategies resolve contradictions in stability data under varying pH conditions?

- Controlled Degradation Studies : Incubate the compound in buffers (pH 1–13) at 37°C for 24–72 hours, then analyze degradation products via HPLC-MS .

- Kinetic Modeling : Apply the Arrhenius equation to predict degradation rates at different temperatures and validate with accelerated stability testing .

Q. How can crystallographic data improve the design of derivatives with enhanced pharmacokinetic properties?

- X-ray Diffraction : Resolve the crystal structure to identify hydrogen-bonding networks and conformational flexibility of the piperidine ring .

- SAR Insights : Modify the 2,2-dimethylpropyl group to reduce metabolic oxidation (e.g., replacing methyl with trifluoromethyl) while maintaining solubility .

Methodological Considerations

Q. Designing Dose-Response Studies for Neuropharmacological Applications

Q. Validating Analytical Methods for Impurity Profiling

- Forced Degradation : Expose the compound to heat (80°C), light (UV, 254 nm), and oxidative stress (H₂O₂) to generate impurities, then quantify via UPLC-PDA .

- Validation Parameters : Assess linearity (R² ≥ 0.995), precision (%RSD < 2%), and limit of detection (LOD ≤ 0.1%) per ICH Q2(R1) guidelines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.